molecular formula C56H40O2 B2421940 oxolane;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene CAS No. 2245104-25-8

oxolane;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene

Cat. No.: B2421940
CAS No.: 2245104-25-8
M. Wt: 744.934
InChI Key: YOKXLHSIIIHOTB-UHFFFAOYSA-N
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Description

oxolane;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene is a complex organic compound known for its unique structural properties. It is a derivative of isocyclophenacene, a polycyclic aromatic hydrocarbon, and is stabilized by the addition of two tetrahydrofuran molecules.

Properties

IUPAC Name

oxolane;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H24.2C4H8O/c1-2-26-14-40-28-5-6-31-20-44-32(19-42(31)40)9-10-34-24-48-36(23-46(34)44)12-11-35-21-45-33(22-47(35)48)8-7-30-17-41-29(18-43(30)45)4-3-27-15-37(39(26)16-28)25(1)13-38(27)41;2*1-2-4-5-3-1/h1-24H;2*1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKXLHSIIIHOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC1.C1CCOC1.C1=CC2=CC3=C4C=C5C=CC6=CC7=C8C=C9C=CC%10=CC%11=C%12C=C1C1=C2C=C3C=CC4=CC5=C6C=C7C=CC8=CC9=C%10C=C%11C=CC%12=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H40O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of oxolane;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene involves multiple steps. The initial step typically includes the formation of isocyclophenacene through a series of cyclization reactions. This is followed by the addition of tetrahydrofuran under controlled conditions to form the final adduct. The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the compound. Industrial production methods may involve large-scale cyclization and addition reactions, optimized for yield and purity .

Chemical Reactions Analysis

oxolane;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. .

Scientific Research Applications

oxolane;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene has several scientific research applications:

Mechanism of Action

The mechanism of action of oxolane;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene involves its interaction with various molecular targets. The compound’s polycyclic aromatic structure allows it to interact with other aromatic systems through π-π interactions. These interactions can influence the behavior of biological molecules and materials, making it useful in various applications. The pathways involved include binding to specific molecular targets and altering their function .

Comparison with Similar Compounds

oxolane;tridecacyclo[24.20.2.02,25.04,45.07,44.09,42.010,39.012,37.015,36.017,34.018,31.020,29.023,28]octatetraconta-1(46),2(25),3,5,7,9,11,13,15,17,19,21,23,26,28,30,32,34,36,38,40,42,44,47-tetracosaene can be compared with other similar compounds such as:

Q & A

Q. What are the key challenges in synthesizing this polycyclic compound, and what catalytic strategies are recommended?

Synthesis of highly strained polycyclic compounds requires precision in controlling regioselectivity and stereochemistry. Pd-catalyzed amination (e.g., Buchwald-Hartwig coupling) has been effective for macrocyclic systems, as demonstrated in the synthesis of similar octaazapentacyclo derivatives . Optimize reaction conditions (e.g., ligand choice, solvent polarity) to address low yields (e.g., 25% in Pd-mediated macrocyclization) by screening bases like tBuONa and ligands such as BINAP. Purification via gradient elution (e.g., CH₂Cl₂/MeOH/NH₃aq) is critical for isolating pure products .

Q. Which spectroscopic and computational methods are most reliable for structural characterization?

Combine NMR (¹H/¹³C) with X-ray crystallography for unambiguous confirmation of stereochemistry. For dynamic conformational analysis, employ molecular mechanics (MM) and semi-empirical methods (e.g., CNDO) to correlate calculated charge distributions and dihedral angles with experimental data . High-resolution mass spectrometry (HRMS) and IR spectroscopy can validate functional groups and molecular weight.

Q. How should stability and storage conditions be determined for this compound?

Conduct accelerated degradation studies under varying temperatures, humidity, and light exposure. Monitor decomposition via HPLC or TLC. Safety data for structurally related compounds (e.g., n-tetracosane) recommend avoiding long-term storage due to potential degradation hazards and suggest inert atmospheres (N₂/Ar) at –20°C .

Q. What computational tools are suitable for predicting physicochemical properties?

Use the ACD/Labs Percepta Platform to estimate logP, solubility, and pKa. Molecular dynamics (MD) simulations (e.g., AMBER, GROMACS) can model conformational flexibility, while MM/GBSA calculations quantify binding affinities for target interactions . Validate predictions against experimental data (e.g., photoelectron ionization energies) .

Advanced Research Questions

Q. How can contradictions in environmental fate data be resolved for this compound?

Apply the INCHEMBIOL framework :

  • Step 1: Assess abiotic/biotic degradation using OECD 301/302 guidelines.
  • Step 2: Use LC-MS/MS to quantify bioaccumulation factors (BCF) in model organisms.
  • Step 3: Cross-reference with computational QSAR models (e.g., EPI Suite) to predict persistence and toxicity. Discrepancies may arise from matrix effects (e.g., soil vs. water); validate with isotope-labeled analogs .

Q. What experimental design principles optimize yield in low-efficiency macrocyclization reactions?

  • DoE Approach: Use fractional factorial design to screen variables (catalyst loading, temperature, solvent).
  • Template Effects: Introduce directing groups (e.g., hydrogen-bonding motifs) to preorganize reactants.
  • Kinetic Control: Employ high-dilution conditions (≤10⁻³ M) to favor intramolecular over intermolecular pathways .

Q. How can molecular dynamics (MD) simulations improve understanding of conformational behavior?

  • Protocol: Run 100-ns MD trajectories in explicit solvent (e.g., water, DMSO) using GAFF/AMBER forcefields.
  • Analysis: Calculate root-mean-square fluctuation (RMSF) to identify flexible regions.
  • Validation: Compare simulated NOEs with experimental NMR data . For charge distribution, pair with QM/MM calculations at the DFT/B3LYP level .

Q. What methodologies are recommended for assessing ecological risks in complex matrices?

  • Passive Sampling: Deploy PDMS-based devices to measure bioavailable fractions in sediment-water systems.
  • Multi-Trophic Assays: Use Daphnia magna (acute toxicity) and Chlorella vulgaris (algal growth inhibition) for tiered risk assessment.
  • High-Throughput Screening: Couple transcriptomics (RNA-seq) with Pathway Studio to map mode-of-action networks .

Q. How can in silico SELEX be adapted to design aptamers targeting this compound?

  • Library Generation: Build a virtual DNA/RNA library with N40–N60 randomized regions.
  • Docking: Use AutoDock Vina to screen against the compound’s minimized energy conformation.
  • MM/GBSA Ranking: Prioritize sequences with ΔG < –8 kcal/mol. Validate via SPR or ITC .

Methodological Considerations Table

Research ObjectiveKey TechniquesReferences
Synthesis OptimizationPd-catalyzed amination, DoE
Conformational AnalysisMD simulations, CNDO calculations
Environmental FateOECD guidelines, QSAR modeling
Aptamer DesignIn silico SELEX, MM/GBSA

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